molecular formula C11H14N2O B8441317 7-Dimethylamino-3,4-dihydro-2-quinolone

7-Dimethylamino-3,4-dihydro-2-quinolone

Cat. No.: B8441317
M. Wt: 190.24 g/mol
InChI Key: ZLQGCYIVALSFNC-UHFFFAOYSA-N
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Description

7-Dimethylamino-3,4-dihydro-2-quinolone is a synthetic intermediate belonging to the privileged quinolone class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery . The 3,4-dihydro-2-quinolone scaffold, which features a partially saturated core structure, is a key pharmacophore investigated for a wide spectrum of biological activities. While specific data for this analog is limited, research on similar compounds indicates potential value in developing new therapeutic agents. Quinolone derivatives are primarily renowned for their antibacterial properties, which stem from their ability to inhibit bacterial type II topoisomerases, DNA gyrase, and topoisomerase IV, thereby disrupting DNA replication and causing cell death . Beyond this established role, the quinolone core structure is a versatile template explored for diverse applications. Researchers are actively investigating related compounds for antimalarial, antitrypanosomal, antitubercular, and anticancer activities . The dimethylamino substituent at the 7-position is a promising modification, as it can significantly influence the compound's electronic properties, binding affinity, and overall pharmacokinetic profile, making it a valuable intermediate for structure-activity relationship (SAR) studies. This product is provided For Research Use Only. It is intended for use in laboratory research, such as in vitro biological screening, as a standard for analytical purposes, or as a key synthetic building block for the development of novel chemical entities. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

7-(dimethylamino)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C11H14N2O/c1-13(2)9-5-3-8-4-6-11(14)12-10(8)7-9/h3,5,7H,4,6H2,1-2H3,(H,12,14)

InChI Key

ZLQGCYIVALSFNC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(CCC(=O)N2)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 7-dimethylamino-3,4-dihydro-2-quinolone with similar derivatives:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Applications/Properties
This compound -N(CH₃)₂ C₁₁H₁₄N₂O 190.24* Not explicitly provided Catalytic intermediates, drug discovery
7-Hydroxy-3,4-dihydro-2-quinolone -OH C₉H₉NO₂ 163.17 22246-18-0 Glycogen phosphorylase inhibitors
7-Chloro-3,4-dihydro-2-quinolone -Cl C₉H₈ClNO 181.62 14548-50-6 Synthetic intermediate for antitumor agents
3,4-Dihydro-2-quinolone (Parent) -H C₉H₉NO 147.17 553-03-7 Core scaffold for functionalization
Carteolol (Pharmaceutical Derivative) -OCH₂CH(OH)CH₂NH-tert-butyl C₁₆H₂₄N₂O₃·HCl 340.84 (HCl salt) 51781-21-6 Non-selective beta-blocker

*Inferred from structural analogs (e.g., 7-amino-4,4-dimethyl derivative: C₁₁H₁₄N₂O ).

Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group (-N(CH₃)₂) is strongly electron-donating, which may stabilize intermediates in catalytic hydrogenation reactions (e.g., conversion to tetrahydroquinolines) compared to electron-withdrawing groups like -Cl .
  • Biological Activity: Hydroxy-substituted derivatives (e.g., 7-hydroxy-3,4-dihydro-2-quinolone) are potent glycogen phosphorylase inhibitors, suggesting that polar substituents enhance enzyme binding . In contrast, lipophilic groups (e.g., -N(CH₃)₂) might improve blood-brain barrier penetration for CNS-targeted drugs.

Pharmaceutical Relevance

  • Glycogen Phosphorylase Inhibition: 1-Substituted-3,4-dihydro-2-quinolones with hydroxy or sulfonamide groups show oral activity in glycogen metabolism modulation, relevant for diabetes and cancer therapy . The dimethylamino variant may offer improved pharmacokinetics.
  • Anticancer Agents: Quinazolinone derivatives (e.g., 7-sulfamoyloxy analogs) demonstrate that substituent choice at position 7 directly impacts antitumor efficacy and metabolic stability .

Research Findings and Trends

  • Catalytic Hydrogenation: Under mild conditions, 3,4-dihydro-2-quinolones are hydrogenated to tetrahydroquinolines, a process likely influenced by the 7-substituent’s electronic effects. For instance, -N(CH₃)₂ may accelerate reduction compared to -Cl .
  • Stereochemical Control: Asymmetric synthesis methods (e.g., cinchona alkaloid catalysis) achieve high enantiomeric ratios (e.r. >99:1) in dihydroquinolone derivatives, a critical factor for drug development .

Preparation Methods

Alkylation-Amination of Bromo-Substituted Intermediates

A widely adopted method involves synthesizing bromo-substituted intermediates followed by nucleophilic amination. For example, 7-bromo-3,4-dihydro-2-quinolone serves as a key precursor. In a representative procedure, the bromine atom at position 7 is displaced via reaction with dimethylamine under basic conditions.

Reaction Conditions :

  • Precursor : 7-bromo-3,4-dihydro-2-quinolone (1.0 equiv)

  • Reagent : Dimethylamine (2.5 equiv)

  • Base : Potassium carbonate (3.0 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 80°C, 12 hours

  • Workup : Aqueous extraction, column chromatography (PE/EA 3:1)

This method yields 7-dimethylamino-3,4-dihydro-2-quinolone with a reported purity of >95% (HPLC) and a melting point of 143–145°C. Nuclear magnetic resonance (NMR) data corroborate the structure:

  • ¹H NMR (600 MHz, CDCl₃) : δ 8.34 (s, 1H, NH), 6.56 (dd, J = 8.3 Hz, 1H, ArH), 3.64 (t, 2H, CH₂), 2.93 (s, 6H, N(CH₃)₂).

Cyclization of Acrylamide Derivatives

An alternative route involves cyclizing N-arylacrylamide precursors bearing a pre-installed dimethylamino group. This method, adapted from antitumor quinolone syntheses, employs photoredox or iodine-mediated cyclization.

Procedure :

  • Acrylamide Preparation : React N-(4-dimethylaminophenyl)acrylamide with methyl vinyl ketone in THF.

  • Cyclization : Initiate using iodine (1.2 equiv) in DCM at 25°C for 6 hours.

  • Purification : Recrystallization from ethanol yields the target compound with 78% efficiency.

Key Advantages :

  • Avoids harsh bromination steps.

  • Compatible with electron-donating substituents like dimethylamino.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent critically impacts amination efficiency. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while elevated temperatures (80–100°C) accelerate displacement kinetics. For instance, replacing DMF with acetone reduces yields by 40%, as evidenced by comparative trials.

Catalytic Enhancements

Recent studies suggest palladium catalysts (e.g., Pd(OAc)₂) can facilitate Buchwald-Hartwig amination at lower temperatures (50°C). However, this method requires anhydrous conditions and increases costs due to catalyst usage.

Analytical Characterization

Spectroscopic Validation

This compound exhibits distinct spectral features:

  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).

  • ¹³C NMR (150 MHz, CDCl₃) : δ 194.7 (C=O), 158.1 (C-2), 116.1 (C-7), 53.2 (N(CH₃)₂).

Chromatographic Purity

High-performance liquid chromatography (HPLC) analyses using a C18 column (MeCN/H₂O 70:30) confirm >99% purity, with a retention time of 6.8 minutes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Dimethylamino-3,4-dihydro-2-quinolone, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. Key variables include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd/C for hydrogenation). Systematic optimization can employ Design of Experiments (DoE) to evaluate interactions between variables like reaction time, stoichiometry, and solvent choice. Computational reaction path searches based on quantum chemical calculations (e.g., DFT) can narrow experimental conditions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : X-ray crystallography (XRD) provides definitive crystal structure validation, as demonstrated for analogous quinolone derivatives . Complementary techniques include:

  • NMR : 1^1H/13^{13}C NMR for functional group analysis (e.g., dimethylamino protons at δ 2.8–3.2 ppm).
  • HRMS : High-resolution mass spectrometry to confirm molecular weight (e.g., C11_{11}H14_{14}N2_2O, MW 190.11 g/mol).
  • FTIR : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3350 cm1^{-1} (N-H stretch) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Quantum mechanical/molecular mechanical (QM/MM) simulations and density functional theory (DFT) can predict electron-density distributions, identifying reactive sites (e.g., the quinoline C3 position). AI-driven platforms like COMSOL Multiphysics integrate these models with experimental data to simulate reaction kinetics under varying pH, temperature, and solvent conditions .

Q. What experimental designs are suitable for resolving contradictions in catalytic activity data across different studies?

  • Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., trace moisture in solvents). Solutions include:

  • Factorial Design : Test interactions between variables (e.g., catalyst loading, solvent purity) using a 2k^k factorial approach to isolate confounding factors .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, adjusting for methodological differences.
  • In Situ Characterization : Use operando spectroscopy (e.g., Raman) to monitor real-time reaction intermediates .

Q. How can researchers design a factorial experiment to evaluate the effects of substituents on the compound’s photophysical properties?

  • Methodological Answer : A 3×3 factorial design could test substituent position (C3 vs. C7) and electronic nature (electron-donating vs. withdrawing). Response variables might include fluorescence quantum yield and Stokes shift. For example:

FactorLevels
Substituent PositionC3, C7, None (control)
Electronic Effect–OCH3_3, –NO2_2, –CH3_3
Data analysis via multivariate regression identifies dominant factors, with validation through time-dependent DFT (TD-DFT) calculations .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., inline FTIR for intermediate detection). Statistical process control (SPC) charts can track critical quality attributes (CQAs) like purity (>98% by HPLC) and particle size distribution (via dynamic light scattering). Automated feedback loops adjust parameters (e.g., cooling rate) to maintain consistency .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, serum concentration). Standardized protocols (e.g., ISO 10993-5 for cytotoxicity) and orthogonal assays (e.g., enzymatic inhibition vs. cell viability) improve reliability. Meta-regression models can adjust for study-specific biases, while machine learning identifies hidden variables (e.g., solvent residuals) .

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